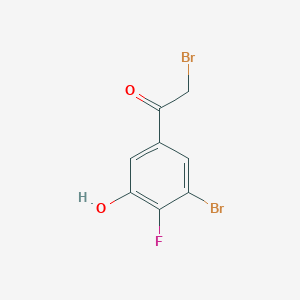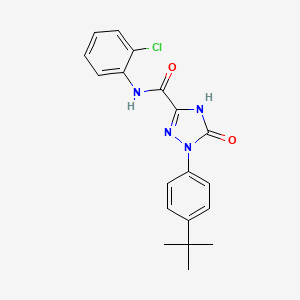
2-Hydroxy-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Starting from o-tolyl-substituted precursors and trifluoromethylated reagents.
Catalytic Reactions: Using catalysts to facilitate the formation of the pyrimidine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The choice of solvents, catalysts, and reaction conditions is optimized for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. They can include various substituted pyrimidines, oxidized derivatives, and reduced compounds.
Applications De Recherche Scientifique
2-Hydroxy-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine may have applications in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical studies and as a probe for biological systems.
Medicine: Possible applications in drug discovery and development, particularly in designing inhibitors or modulators of biological targets.
Industry: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine would depend on its specific interactions with molecular targets. It may involve:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interaction with Receptors: Affecting signal transduction pathways.
Modulation of Gene Expression: Influencing the expression of specific genes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-4-(trifluoromethyl)pyrimidine: Lacks the o-tolyl group.
6-(o-tolyl)-4-(trifluoromethyl)pyrimidine: Lacks the hydroxy group.
2-Hydroxy-6-(o-tolyl)pyrimidine: Lacks the trifluoromethyl group.
Uniqueness
2-Hydroxy-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of all three functional groups (hydroxy, o-tolyl, and trifluoromethyl), which may confer specific chemical and biological properties not found in similar compounds.
For precise and detailed information, consulting scientific literature and databases is recommended
Propriétés
Formule moléculaire |
C12H9F3N2O |
|---|---|
Poids moléculaire |
254.21 g/mol |
Nom IUPAC |
4-(2-methylphenyl)-6-(trifluoromethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C12H9F3N2O/c1-7-4-2-3-5-8(7)9-6-10(12(13,14)15)17-11(18)16-9/h2-6H,1H3,(H,16,17,18) |
Clé InChI |
VTLHGSCLVAARFW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=NC(=O)NC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,5-dioxido-10H-dibenzo[b,e][1,4]thiabismin-10-yl 4-methylbenzenesulfonate](/img/structure/B15339057.png)
![(1R,9S,12S,13R,14S,17S,18Z,21R,23R,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B15339061.png)

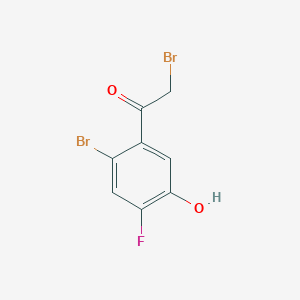
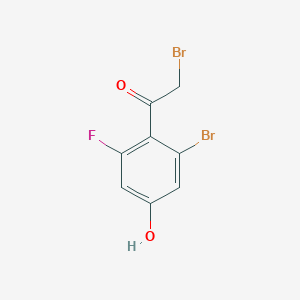

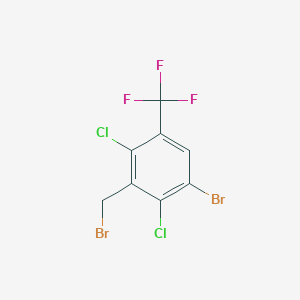

![7-(9-Carbazolyl)-N-(1-naphthyl)-N-phenylbenzo[c][1,2,5]thiadiazol-4-amine](/img/structure/B15339118.png)
![3-[4-(Benzyloxy)-3-indolyl]propanoic Acid](/img/structure/B15339120.png)
